1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol
Overview
Description
1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol, also known as CBE, is a chemical compound that has been extensively studied for its potential therapeutic applications. CBE is a benzimidazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has been shown to inhibit the activity of protein kinase C, a key enzyme involved in cell proliferation and survival. 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of the immune response. 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has also been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has several advantages for lab experiments, including its low toxicity and its ability to inhibit the growth of various cancer cell lines. However, 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has some limitations, including its poor solubility in water and its limited bioavailability.
Future Directions
There are several future directions for the study of 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action. Additionally, the development of more potent and selective derivatives of 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol may lead to the discovery of novel drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. While 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has several advantages for lab experiments, including its low toxicity and its ability to inhibit the growth of various cancer cell lines, it also has some limitations. Future research on 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol may lead to the development of novel drugs with improved efficacy and safety profiles.
Scientific Research Applications
1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-oxidant properties. 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has also been shown to reduce inflammation in animal models of arthritis and to protect against oxidative stress.
properties
IUPAC Name |
1-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12(21)17-19-15-4-2-3-5-16(15)20(17)10-11-22-14-8-6-13(18)7-9-14/h2-9,12,21H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYGKQBDOSBBLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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